(2S)-2-amino-N-(3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)propanamide
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Overview
Description
(2S)-2-amino-N-(3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a benzazepinone ring, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)propanamide typically involves multiple steps, including the formation of the benzazepinone ring and the subsequent attachment of the amino and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-N-(3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the mechanisms of action of related compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including the treatment of neurological disorders and other diseases .
Industry
In the industrial sector, this compound may be used in the development of new materials and products, such as pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in cellular signaling. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepinone derivatives and amino-propanamide compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
What sets (2S)-2-amino-N-(3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)propanamide |
InChI |
InChI=1S/C14H19N3O2/c1-9(15)13(18)16-12-11-6-4-3-5-10(11)7-8-17(2)14(12)19/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,18)/t9-,12?/m0/s1 |
InChI Key |
RGGHCAOKUXLARQ-QHGLUPRGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)N |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)N |
Origin of Product |
United States |
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